Seocalcitol

Description

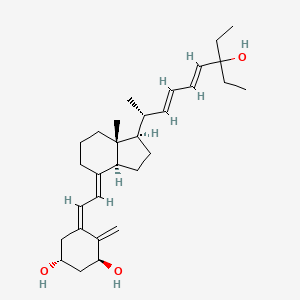

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLLALCJVJNGQQ-SEODYNFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025740 | |

| Record name | Seocalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134404-52-7 | |

| Record name | Seocalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134404-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seocalcitol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seocalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seocalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Seocalcitol

Vitamin D Receptor (VDR) Agonism and Ligand Binding Dynamics

Seocalcitol functions as an agonist of the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. apexbt.comresearchgate.net The binding of this compound to the VDR is a critical initiating step for its subsequent molecular actions.

Comparative VDR Binding Affinity with 1,25-Dihydroxyvitamin D3

The binding affinity of this compound to the VDR has been a subject of considerable research, with studies showing varying results when compared to the natural ligand, 1,25-dihydroxyvitamin D3 (calcitriol). Some research indicates that this compound exhibits a lower binding affinity for the VDR than calcitriol (B1668218). researchgate.net Conversely, other studies have reported a similar binding affinity to the VDR. researchgate.net For instance, one study determined the dissociation constant (Kd) of this compound for the VDR protein from human osteosarcoma MG-63 cells to be 0.27 nM. medchemexpress.com Another study reported Kd values for this compound of 0.48 ± 0.04 nM in the kidney and 1.43 ± 0.19 nM in the intestine. medchemexpress.com

Table 1: Comparative VDR Binding Affinity Data

| Compound | Cell/Tissue Type | Reported Binding Affinity (Kd) | Reference |

| This compound | Human osteosarcoma MG-63 cells | 0.27 nM | medchemexpress.com |

| This compound | Kidney | 0.48 ± 0.04 nM | medchemexpress.com |

| This compound | Intestine | 1.43 ± 0.19 nM | medchemexpress.com |

| 1,25-Dihydroxyvitamin D3 | Not specified | Generally considered high | nih.gov |

Conformational Changes Induced in VDR by this compound

Upon binding, this compound induces significant conformational changes in the VDR. ebi.ac.uknih.gov These structural alterations are crucial for the subsequent steps in the signaling cascade. The binding of an agonist like this compound to the ligand-binding domain (LBD) of the VDR stabilizes the receptor's structure. mdpi.com This induced fit promotes the formation of a binding surface that facilitates the interaction with other proteins, notably the retinoid X receptor (RXR), to form a heterodimer. nih.govnih.gov The specific conformational state adopted by the VDR in complex with this compound can differ from that induced by the natural hormone, which may contribute to the analog's distinct biological profile. nih.gov

Genomic Actions and Transcriptional Regulation

The primary mechanism through which this compound exerts its effects is by modulating the transcription of target genes. researchgate.netnih.gov This genomic action is mediated by the this compound-VDR-RXR complex.

Modulation of Gene Expression Profiles (e.g., cell cycle regulators, differentiation markers)

This compound has been shown to be a potent regulator of gene expression, influencing a wide array of genes involved in critical cellular processes such as the cell cycle and differentiation. nih.govresearchgate.netnih.gov Studies have demonstrated that this compound can up-regulate genes that inhibit cell proliferation and promote differentiation. nih.gov For example, in squamous cell carcinoma cells, this compound treatment led to the up-regulation of 38 target genes, including those encoding for cell cycle regulators. nih.gov

Key examples of genes modulated by this compound include:

p21 (CDKN1A) and p27 (CDKN1B) : These are cyclin-dependent kinase inhibitors that play a crucial role in arresting the cell cycle, particularly at the G1/G0 phase. nih.gov While the induction of p21 by vitamin D analogs can be cell-type specific, it is a key mechanism for inducing cell cycle arrest. nih.gov

gadd45alpha (Growth Arrest and DNA Damage-inducible alpha) and sgk (serum- and glucocorticoid-inducible kinase gene) : These genes, implicated in cell cycle regulation, have been found to be induced by this compound. nih.gov

Differentiation Markers : this compound promotes the expression of genes associated with a more differentiated phenotype, such as calmodulin-like protein. oup.com

Table 2: Genes Regulated by this compound

| Gene | Function | Effect of this compound | Reference |

| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation (cell-type specific) | nih.gov |

| p27 (CDKN1B) | Cell cycle inhibitor | Upregulation | nih.gov |

| gadd45alpha | Cell cycle regulation, DNA repair | Upregulation | nih.gov |

| sgk | Cell cycle regulation, signal transduction | Upregulation | nih.gov |

| c-myc | Oncogene, promotes proliferation | Downregulation | researchgate.netnih.gov |

| 24-hydroxylase (CYP24A1) | Vitamin D catabolism | Upregulation | researchgate.netnih.gov |

| Osteopontin | Cell adhesion, signaling | Upregulation | researchgate.netoup.com |

Interaction with Vitamin D Responsive Elements (VDREs)

The this compound-VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) located in the promoter regions of target genes. researchgate.netnih.govresearchgate.net VDREs typically consist of two hexameric core binding motifs. nih.gov The binding of the ligand-receptor complex to VDREs is a key step in initiating gene transcription. nih.gov

Interestingly, this compound can exhibit promoter selectivity. Research has shown that this compound can lead to a higher affinity of the VDR-RXR complex for certain types of VDREs, such as those with an inverted palindromic arrangement of two hexameric core binding motifs spaced by nine nucleotides (IP9), compared to the more common direct repeats with three intervening nucleotides (DR3). nih.gov This preferential binding may contribute to the specific gene expression profile induced by this compound. nih.gov

Influence on Coactivator and Corepressor Recruitment

The transcriptional activity of the VDR is modulated by the recruitment of coactivator and corepressor proteins. researchgate.netmdpi.com Upon agonist binding, the VDR undergoes a conformational change that typically facilitates the dissociation of corepressors and the recruitment of coactivators. mdpi.com These coactivator complexes often possess histone acetyltransferase (HAT) activity, which helps to decondense chromatin and make the DNA more accessible for transcription. mdpi.com

The interaction with coregulators can be complex. Some studies suggest a novel paradigm where VDR agonists, like 1,25-dihydroxyvitamin D3, can promote the recruitment of corepressors such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) to the VDR/RXR heterodimer. nih.govnih.gov In this model, the binding of an agonist to the VDR enables its partner, RXR, to bind to the corepressors, which can then negatively regulate transcription. nih.gov This suggests a sophisticated mechanism for fine-tuning the transcriptional response to vitamin D analogs.

Specific Molecular Targets and Pathways Mediated by this compound

This compound's primary anti-cancer effects are mediated through the regulation of specific molecular pathways that control cell fate. It is significantly more potent—by a factor of 50 to 200 times—than calcitriol in its ability to regulate cell growth and differentiation in both in vitro and in vivo models. nih.govnih.gov

Cell Cycle Regulation: Induction of G0/G1 Arrest (e.g., p21, p27 expression)

A hallmark of this compound's anti-proliferative activity is its ability to arrest the cell cycle in the G0/G1 phase. This prevents cancer cells from entering the S phase, during which DNA replication occurs. This arrest is primarily achieved through the upregulation of cyclin-dependent kinase inhibitors (CDKIs). nih.gov

p21 (WAF1/CIP1) and p27 (KIP1): this compound has been shown to regulate genes responsible for controlling the cell cycle, including the CDKIs p21 and p27. nih.gov These proteins act by binding to and inhibiting the activity of cyclin/CDK complexes (specifically cyclin D/CDK4/6 and cyclin E/CDK2), which are essential for progression through the G1 phase. nih.gov The increased expression of p21 and p27 effectively puts a brake on the cell cycle machinery. While loss of p21 or p27 function is implicated in the progression of many cancers, their induction by agents like this compound is a key mechanism for inhibiting tumor growth. nih.govyoutube.com

Table 1: Effect of this compound on Cell Cycle Regulators

| Regulator | Effect of this compound | Mechanism | Outcome |

|---|---|---|---|

| p21 | Upregulation of expression | Inhibition of Cyclin/CDK complexes | G0/G1 Cell Cycle Arrest |

| p27 | Upregulation of expression | Inhibition of Cyclin/CDK complexes | G0/G1 Cell Cycle Arrest |

Induction of Cellular Differentiation

Beyond halting proliferation, this compound potently induces cellular differentiation, forcing cancer cells to mature into a more specialized, less malignant state. nih.govnih.gov This effect has been observed across various cancer cell lines. For example, in hepatocellular carcinoma (HCC) cells, this compound significantly inhibits proliferation and promotes a more differentiated phenotype. nih.gov The process of differentiation is often associated with a shift from an oxidative to a more reduced cellular state and can be influenced by signaling molecules derived from the oxygenation of polyunsaturated fatty acids. youtube.com

Apoptosis Induction (e.g., Bcl-2 modulation)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, containing both anti-apoptotic members (like Bcl-2 itself and Bcl-xL) and pro-apoptotic members (like Bax and Bak). youtube.comnih.govunideb.hu The balance between these opposing factions determines a cell's fate. unideb.hu

Anti-apoptotic proteins such as Bcl-2 function by preventing the release of mitochondrial factors like cytochrome c, which is a key step in initiating the caspase cascade that executes apoptosis. youtube.comnih.gov Overexpression of Bcl-2 is a common feature in many cancers, including hepatocellular carcinoma, contributing to tumor formation and resistance to therapy. nih.gov Although direct modulation of Bcl-2 by this compound is an area of ongoing investigation, its efficacy in cancers with high Bcl-2 expression suggests a potential role in overcoming this anti-apoptotic blockade. nih.gov By promoting pro-apoptotic signals or inhibiting anti-apoptotic proteins, vitamin D analogs can shift the balance towards cell death, providing a therapeutic strategy for targeting tumors.

Table 2: Bcl-2 Family Proteins and Apoptosis

| Protein Family | Members | Function | Relevance to Cancer |

|---|---|---|---|

| Anti-apoptotic | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing mitochondrial pore formation. | Often overexpressed, promoting cell survival. |

| Pro-apoptotic | Bax, Bak | Promote apoptosis by forming pores in the mitochondrial membrane. | Often inactivated or downregulated. |

| BH3-only | Bad, Bid, Puma, Noxa | Sense cellular stress and activate pro-apoptotic members or inhibit anti-apoptotic members. | Act as upstream activators of apoptosis. |

Anti-Proliferative Effects in Malignant Cells

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. It is reported to be 50 to 200 times more potent in inhibiting the proliferation of human cancer cell lines and inducing their differentiation than 1α,25-dihydroxyvitamin D3 (calcitriol). nih.govresearchgate.net This enhanced potency is a key characteristic of this compound, making it a subject of interest in oncology research. researchgate.net

The anti-proliferative effects of this compound are not limited to a single type of cancer. For instance, it has been shown to profoundly inhibit the proliferation of the hepatocellular carcinoma (HCC) cell line HEP-G2. nih.gov In breast cancer, early studies reported that this compound inhibited the growth of the MCF-7 cell line in vitro. researchgate.net The anti-tumor effects of this compound include not only anti-proliferation through the accumulation of cells in the G0/G1 or G2/M phase of the cell cycle but also the induction of apoptosis, inhibition of angiogenesis, and anti-metastatic properties. researchgate.net The mechanism behind these effects is partly attributed to the activation of the Bcl-2/Bax pathway, which leads to tumor regression by initiating apoptosis in breast cancer cells. researchgate.net

Table 1: Anti-Proliferative Activity of this compound in Malignant Cell Lines interactive_table

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HEP-G2 | Hepatocellular Carcinoma | Profound inhibition of proliferation | nih.gov |

| MCF-7 | Breast Cancer | Inhibition of growth | researchgate.net |

| Various | Human Cancer Cell Lines | 50-200 times more potent inhibition of proliferation and induction of differentiation compared to calcitriol | nih.govresearchgate.net |

Modulation of Aromatase Expression and Activity

Aromatase is a crucial enzyme responsible for the synthesis of estrogens, which are known to stimulate the growth of certain cancers, particularly estrogen receptor-positive (ER+) breast cancer. nih.govnih.govmdpi.com The inhibition of aromatase is a key therapeutic strategy in managing these types of cancers. mdpi.com Research has indicated that this compound can inhibit aromatase in breast cancer cells, which adds another dimension to its anti-cancer profile. researchgate.net

The mechanism for this is likely related to the actions of vitamin D compounds on aromatase expression. Calcitriol, the hormonally active form of vitamin D, has been shown to regulate the expression of aromatase in a tissue-selective manner. nih.gov It can decrease aromatase expression in human breast cancer cells and adipocytes. nih.gov The downregulation of aromatase by calcitriol in breast cancer cells is a dual-action mechanism. It involves the direct repression of aromatase transcription and an indirect suppression by reducing the levels of prostaglandins, which are major stimulators of aromatase transcription. nih.gov Given that this compound is a potent vitamin D analog, it is plausible that it employs similar mechanisms to modulate aromatase expression and activity.

Influence on Parathyroid Hormone-Related Protein (PTHrP)

Parathyroid hormone-related protein (PTHrP) is a key factor in humoral hypercalcemia of malignancy and is produced by a majority of breast tumors. nih.gov It can act as a local mediator of skeletal metastases in breast cancer. nih.govresearchgate.net While direct studies on the influence of this compound on PTHrP are not extensively documented, the effects of other less calcemic vitamin D analogs, such as paricalcitol (B1678470), provide valuable insights. nih.gov

In clinical settings, paricalcitol has been observed to significantly suppress parathyroid hormone (PTH) levels in patients with metastatic breast cancer. nih.gov Given that elevations in serum PTH levels have been associated with a poor prognosis in women with metastatic breast cancer, the ability of vitamin D analogs to lower PTH may be beneficial in reducing the risk of metastatic disease. nih.gov It has been reported that vitamin D can suppress PTH production through the modulation of ADAM17. researchgate.net As a potent vitamin D analog, this compound may share this ability to influence the PTHrP pathway, thereby potentially impacting tumor progression and metastasis.

Regulation of Dickkopf-1 (DKK-1) Expression

Dickkopf-1 (DKK-1) is a secretory antagonist of the canonical Wnt signaling pathway, which plays a complex and often dual role in cancer progression. nih.govnih.gov In some cancers, high expression of DKK-1 can promote metastasis, while in others it can inhibit tumor invasion. nih.gov

This compound has been shown to induce the expression of DKK-1 in both colon and pancreatic cancer cells. nih.gov The induction of DKK-1 by vitamin D compounds like calcitriol and its analogs is thought to contribute to their anti-cancer effects by promoting the differentiation of cancer cells. nih.gov This suggests that this compound's therapeutic potential may, in part, be mediated through its ability to upregulate DKK-1, thereby modulating the Wnt signaling pathway in a context-dependent manner.

Relationship with BRCA1 in Breast Cancer Cells

The breast cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor gene, and mutations in BRCA1 significantly increase the lifetime risk of breast and ovarian cancer. nih.govmdpi.com BRCA1 is involved in numerous fundamental cellular processes, including DNA repair, cell cycle regulation, and transcription. nih.gov

A significant finding is the collaborative role of this compound with BRCA1 in mediating the growth inhibition of breast cancer cells. nih.gov Research has shown that this compound induces a G1/S phase growth arrest and the expression of the cell cycle inhibitor p21waf1, but only in breast cancer cells that express BRCA1. nih.govresearchgate.net A complete knockdown of BRCA1 renders the cells unresponsive to the inhibitory effects of this compound. nih.gov The proposed mechanism involves the association of BRCA1 with the vitamin D receptor (VDR) to occupy VDR responsive elements on the p21 promoter, leading to histone acetylation and subsequent gene expression. researchgate.net This indicates that the presence of functional BRCA1 is critical for the anti-proliferative effects of this compound in breast cancer cells. nih.gov

Compound Names Mentioned

Table 2: List of Compounds

| Compound Name |

|---|

| This compound (EB 1089) |

| 1α,25-dihydroxyvitamin D3 (calcitriol) |

| Paricalcitol |

| Dexamethasone |

| Taxotere |

| L-securinine |

| all-trans retinoic acid (ATRA) |

| tamibarotene |

| Melatonin |

| Prostaglandin E2 (PGE2) |

| Tunicamycin |

Preclinical Research on Seocalcitol Activity

In Vitro Studies in Cell Lines

Seocalcitol has shown noteworthy efficacy in laboratory settings, proving to be 50 to 200 times more potent than calcitriol (B1668218), the active form of vitamin D, in regulating cell growth and differentiation. researchgate.netnih.gov This heightened potency is observed across a variety of cancer cell types, highlighting its broad-spectrum potential. researchgate.netnih.gov

The anticancer effects of this compound have been documented in a wide array of cancer cell lines. Studies have demonstrated its activity in liver cancer cell lines such as HepG2 and SKHEP-1. nih.gov In the context of breast cancer, this compound has been shown to inhibit the growth of MCF-7 and T-47D cells. researchgate.net

The compound's effects extend to hematopoietic cancers, with observed activity in the HL-60 and U937 leukemia cell lines. researchgate.net Furthermore, its efficacy has been noted in squamous cell carcinoma lines like SCC25 and HEp-2. researchgate.net Notably, this compound has also been investigated in veterinary oncology, where it has shown to inhibit the growth of canine transitional cell carcinoma (TCC) cells. nih.govdtu.dk

A key aspect of this compound's anticancer activity is its ability to inhibit cell proliferation. researchgate.netnih.gov This effect has been consistently observed across the diverse cancer cell lines mentioned previously. For instance, treatment with this compound led to a dose-dependent decrease in the viability of various cancer cell lines. researchgate.net

Beyond simply slowing down growth, this compound has also been shown to inhibit the ability of cancer cells to form colonies. nih.govresearchgate.net This is a critical measure of a cancer cell's ability to survive and establish new tumors. The inhibition of colony formation suggests that this compound can disrupt the fundamental processes that allow cancer cells to propagate. nih.govresearchgate.net

This compound has been shown to be a potent inducer of cell differentiation. researchgate.netnih.gov This process encourages cancer cells to mature into more specialized, less aggressive cell types. In leukemia cell lines, for example, this compound has been observed to induce the expression of monocyte-associated cell surface antigens, indicating a shift towards a more differentiated state. researchgate.net In squamous cell carcinoma models, treatment with a similar vitamin D analog led to marked increases in differentiation marker proteins. researchgate.net

The spread of cancer to other parts of the body, a process known as metastasis, is a major cause of mortality. This compound and its parent compound, calcitriol, have demonstrated the ability to interfere with the initial steps of metastasis: cell migration and invasion. nih.govresearchgate.netmdpi.com Studies have shown that these compounds can suppress the movement of cancer cells, a crucial factor in their ability to spread. nih.govresearchgate.netmdpi.com This effect has been linked to the suppression of specific signaling pathways that are known to promote an aggressive, migratory phenotype in cancer cells. nih.gov

To understand the molecular mechanisms behind its anticancer effects, researchers have studied the changes in gene and protein expression in cancer cells treated with this compound. These studies have revealed that this compound can down-regulate the expression of key proteins involved in cancer cell survival, such as the estrogen receptor α and Bcl-2. researchgate.netnih.gov Furthermore, gene expression profiling in squamous carcinoma cells has shown that vitamin D analogs like this compound can have widespread effects on genes that control cell proliferation and differentiation. oup.com These molecular changes provide a deeper understanding of how this compound exerts its therapeutic effects. oup.comnih.gov

In Vivo Studies in Animal Models

The promising results from in vitro studies have been further supported by research in animal models. This compound has been shown to suppress the growth of chemically induced breast cancer in animals. nih.gov It has also demonstrated the ability to inhibit the growth of xenografts—human tumors grown in immunodeficient mice—of various cancers, including colon, breast, and pancreatic cancer. nih.govnih.gov Furthermore, in models of prostate cancer, this compound has been found to inhibit the formation of metastases. nih.gov These in vivo findings corroborate the in vitro data and underscore the potential of this compound as an anticancer agent. nih.govnih.gov

Preclinical Combination Therapy Investigations

To enhance anti-tumor activity, this compound has been investigated in combination with other therapeutic agents.

The potential for vitamin D analogs to work synergistically with standard chemotherapy has been an area of interest. Preclinical research has noted that combination treatments consisting of vitamin D analogs and chemotherapeutic drugs like docetaxel (B913) (Taxotere®) have been tested on prostate cancer cells. researchgate.net While direct preclinical studies detailing a synergistic interaction specifically between this compound and common chemotherapeutic agents are not widely available, the strong performance of its parent compound, Calcitriol, in combination studies provides a solid rationale for this therapeutic strategy.

Quinine: Based on available research, there are no preclinical studies investigating the interaction or synergistic effects of this compound when combined with quinine.

Bisphosphonates: The combination of this compound with bisphosphonates, drugs that inhibit bone resorption, has been assessed. In a study on N-methyl-nitrosourea-induced rat mammary tumors, this compound alone caused substantial tumor regression. eurekaselect.com When co-administered with the bisphosphonates pamidronate or EB 1053, there was no statistically significant difference in tumor regression compared to this compound treatment alone, indicating a lack of synergistic effect on tumor volume reduction in this model. eurekaselect.com

Clinical Research and Therapeutic Evaluation of Seocalcitol

Efficacy Outcomes in Clinical Trials

Overall Survival Data

In contrast, an earlier Phase II study provided some preliminary signs of activity. nih.govnih.gov In this uncontrolled trial of 56 patients with inoperable advanced HCC, two patients experienced a complete response (CR). nih.govnih.gov These responses were notably durable, lasting for 29 months and at least 36 months, respectively. nih.govnih.gov However, as an uncontrolled study, it could not definitively establish a survival benefit, which was to be determined by subsequent controlled studies. nih.govnih.gov

In the context of other malignancies, a Phase II trial was conducted on 36 patients with advanced, inoperable pancreatic cancer. nih.gov The median survival for patients in this study was approximately 100 days. nih.gov

Limitations and Challenges in Clinical Translation

The journey of Seocalcitol from a promising preclinical compound to a potential therapeutic agent was marked by significant limitations and challenges. ncats.ioecancer.org These hurdles ultimately led to the discontinuation of its development for oncological indications. ncats.io The primary obstacles included inconsistent efficacy signals across various cancer types and complexities related to clinical trial design. ncats.ionih.gov

Inconsistent Efficacy Across Cancer Types

This compound's antineoplastic properties were investigated in several cancers, including hepatocellular, pancreatic, breast, and colorectal cancer, but the clinical outcomes were inconsistent. ncats.io

Hepatocellular Carcinoma (HCC): While preclinical studies and an early Phase II trial suggested potential, with two durable complete responses observed, larger Phase III studies ultimately produced negative results. researchgate.netnih.govnih.govnih.gov The largest randomized trial found no survival advantage over placebo, a major setback for its development in HCC. researchgate.net

Other Cancers: Despite promising preclinical data showing growth suppression in breast and colon cancer xenografts, clinical development in these areas did not advance sufficiently to yield conclusive efficacy data. nih.gov

This disparity between preclinical promise and clinical reality highlights a significant challenge in translating laboratory findings into patient benefit. ecancer.org

Clinical Trial Design Considerations (e.g., single-agent vs. combination, patient selection)

The design of clinical trials for a cytostatic agent like this compound presented specific challenges.

Single-Agent vs. Combination: The major clinical trials for this compound evaluated it as a single agent against a placebo. researchgate.net While this approach is standard for determining the individual activity of a new drug, it may not reflect the optimal therapeutic use. nih.govnih.gov The potential for synergy with other cytotoxic or targeted agents was not extensively explored in late-stage trials, which could have been an alternative strategy to enhance its modest single-agent activity. nih.govnih.gov

Patient Selection: Defining the appropriate patient population is crucial for a successful clinical trial. eupati.eu For this compound, patient selection criteria typically focused on those with advanced or inoperable disease who were not candidates for curative treatments. clinconnect.ioclinicaltrials.gov For instance, a trial in HCC excluded patients with a high tumor burden (Okuda stage III) or poor liver function (Child-Pugh score C). clinicaltrials.gov However, in the pancreatic cancer study, a significant number of patients (20 out of 36) withdrew early due to clinical deterioration, which complicated the assessment of efficacy. nih.gov This underscores the difficulty in selecting patients with advanced cancer who are stable enough to tolerate and potentially benefit from a prolonged course of a cytostatic therapy. nih.gov The expression of the vitamin D receptor, the target of this compound, in tumor tissue was identified as a potential biomarker for patient selection, but this was not systematically used to stratify patients in the large pivotal trials. nih.gov

Factors Contributing to Discontinuation of Development

The decision by Leo Pharma to halt the development of this compound for cancer treatment was multifactorial. ncats.io The primary driver was the inconsistent and ultimately disappointing clinical trial results. ncats.io

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Doxorubicin |

Therapeutic Applications of Seocalcitol in Specific Oncological Contexts

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a generally poor prognosis, particularly in advanced stages where curative surgical options are not feasible. nih.govnih.gov The therapeutic rationale for using Seocalcitol in HCC is supported by the expression of the vitamin D receptor (VDR) in hepatocytes, with even more abundant expression often found in HCC cells. nih.govnih.gov

Preclinical Evidence of Activity

Preclinical studies have demonstrated that this compound possesses anticancer properties. As a vitamin D analog, it has been shown to induce differentiation and inhibit the growth of various cancer cell lines in vitro. nih.govnih.gov In animal models, this compound has effectively suppressed the growth of xenografts from several types of cancer, including colon, breast, and pancreatic cancer, as well as inhibiting metastasis in prostate cancer models. nih.gov The presence of VDR in liver tissue, and its increased expression in HCC, provides a strong basis for investigating the effects of this compound in this specific cancer. nih.gov The mechanism is believed to involve the binding of this compound to the VDR, which then modulates the expression of genes involved in cell proliferation and differentiation.

Clinical Outcomes in Inoperable HCC

The clinical efficacy of this compound in patients with inoperable HCC has been evaluated in clinical trials. A notable phase II study involved 56 patients with inoperable, advanced HCC who were treated with oral this compound for up to one year, with the possibility of extension for those who responded to the treatment. nih.govnih.gov Of the 33 patients who were evaluable for a tumor response, the results showed two complete responses (CR) and 12 instances of stable disease (SD). nih.gov The complete responses were observed after 6 and 24 months of treatment and were durable, lasting for 29 months and at least 36 months, respectively. nih.gov

Clinical Response in a Phase II Study of this compound in Inoperable HCC

| Response | Number of Patients (n=33) | Percentage |

|---|---|---|

| Complete Response (CR) | 2 | 6% |

| Stable Disease (SD) | 12 | 36% |

| Progressive Disease (PD) | 19 | 58% |

Potential as a Cytostatic Agent

The nature of the clinical responses observed with this compound, particularly the high rate of disease stabilization, suggests that it primarily functions as a cytostatic agent rather than a cytotoxic one. nih.gov Cytostatic agents work by inhibiting tumor cell proliferation and arresting the growth of the tumor, which aligns with the observed outcomes of stable disease in a significant portion of patients in the phase II trial. nih.govnih.gov The durable complete responses in a small number of patients also suggest that in some cases, this compound may have a more profound anti-tumor effect. nih.gov The concept of using this compound to maintain disease stability, especially in earlier stages of HCC or as an adjuvant therapy, has been considered an intriguing possibility that warrants further investigation in controlled studies. nih.gov

Pancreatic Cancer

Pancreatic cancer is another malignancy with a very poor prognosis, often resistant to conventional anticancer agents. nih.gov The investigation into this compound for pancreatic cancer stems from its demonstrated ability to inhibit cancer cell growth and induce differentiation. nih.govnih.gov

Preclinical Anti-Tumor Activity

Preclinical evidence supports the potential of this compound in treating pancreatic cancer. In vitro studies have shown that it can inhibit growth, induce differentiation, and trigger apoptosis in pancreatic cancer cell lines. nih.govnih.gov Furthermore, this compound has demonstrated the ability to inhibit the growth of pancreatic cancer xenografts in in vivo models. nih.govnih.gov These findings provided the foundational evidence for its evaluation in clinical settings for patients with this disease. The mechanism of action is thought to be similar to that in HCC, involving the vitamin D receptor to modulate gene expression related to cell growth and survival.

Clinical Trial Findings and Efficacy Evaluation

Clinical Outcomes in a Phase II Study of this compound in Inoperable Pancreatic Cancer

| Outcome | Result |

|---|---|

| Number of Patients Enrolled | 36 |

| Evaluable Patients for Efficacy | 14 |

| Objective Responses | 0 |

| Stable Disease | 5 (of 14) |

| Duration of Stable Disease | 82-532 days (Median: 168 days) |

| Median Survival (all patients) | ~100 days |

Breast Cancer

In Vitro and In Vivo Research Findings

Laboratory and animal studies have illuminated the potential mechanisms by which this compound may combat breast cancer. In vitro, this compound has been shown to inhibit the growth of human breast cancer cell lines, such as the MCF-7 line. researchgate.netnih.gov This inhibition is, at least in part, due to the induction of apoptosis, or programmed cell death. nih.gov Studies have demonstrated that treatment with this compound leads to a time- and dose-dependent increase in apoptosis in MCF-7 cells, which was associated with changes in the expression of key regulatory oncoproteins like bcl-2 and bax. nih.gov

In vivo research using animal models has substantiated these findings. In nitrosomethylurea-induced rat mammary tumors, this compound demonstrated a significant ability to inhibit tumor progression. nih.gov Higher doses of the compound led to substantial tumor regression, with histological evidence pointing to widespread tumor cell death. nih.gov DNA fragmentation, a hallmark of apoptosis, was detected in the mammary tumor cells of rats treated with this compound. nih.gov Further studies in a transgenic mouse model of hormone-induced mammary cancer found that this compound treatment decreased the proliferation of mammary epithelial cells in pre-neoplastic glands by 35%. nih.gov In this model, half of the established mammary tumors treated with this compound exhibited a decreased growth rate, with some tumors even showing regression. nih.gov

Summary of Preclinical Research on this compound in Breast Cancer

| Model System | Key Findings | Reference |

|---|---|---|

| MCF-7 Human Breast Cancer Cell Line (In Vitro) | Inhibited cell growth; Induced a time- and dose-dependent increase in apoptosis. | researchgate.netnih.gov |

| Nitrosomethylurea-Induced Rat Mammary Tumors (In Vivo) | Inhibited tumor progression; Higher doses caused substantial tumor regression and induced cell death (apoptosis). | nih.gov |

| Transgenic Mouse Model (Hormone-Induced Mammary Cancer) (In Vivo) | Decreased proliferation in pre-neoplastic glands by 35%; Slowed tumor growth rate in 50% of tumors, with some regression observed. | nih.gov |

Clinical Trial Experiences

The promising preclinical data led to the evaluation of this compound in human clinical trials. A Phase I study was conducted in patients with advanced breast and colorectal cancer to determine the compound's safety profile, particularly its effect on calcium metabolism. nih.gov The trial established a maximum tolerated dose and confirmed that the low calcemic activity observed in animal studies was reproducible in a clinical setting. nih.govresearchgate.net However, in this early trial, no complete or partial tumor responses were observed among the participants with breast cancer. nih.gov Despite the lack of objective tumor shrinkage, six patients in the trial, who received treatment for over 90 days, experienced disease stabilization. nih.gov Ultimately, the development of this compound for breast cancer did not advance to later-phase trials, partly due to inconsistent results across studies. researchgate.net

Colorectal Cancer

Preclinical Studies

The anti-proliferative effects of vitamin D compounds have also been investigated in the context of colorectal cancer. This compound was shown to be 50-100 times more potent than calcitriol (B1668218) at inhibiting cancer cell growth in vitro. researchgate.net Studies on various colorectal cancer cell lines, including LoVo, HCT116, and HT29, have shown that vitamin D analogs can significantly inhibit proliferation. spandidos-publications.com One of the proposed mechanisms for this effect is the suppression of the Warburg effect, a metabolic pathway often utilized by cancer cells. mdpi.com In a mouse xenograft model using HT29 colorectal cancer cells, calcitriol was found to reduce both the volume and weight of tumors and decrease the expression of key proteins involved in glycolysis. mdpi.com While these findings are for the parent compound, they suggest a likely mechanism for the more potent analog, this compound.

Summary of Preclinical Research on Vitamin D Analogs in Colorectal Cancer

| Model System | Key Findings | Reference |

|---|---|---|

| General Cancer Cell Lines (In Vitro) | This compound is 50-100 times more potent than calcitriol in decreasing cancer cell growth. | researchgate.net |

| LoVo, HCT116, HT29 Colorectal Cancer Cell Lines (In Vitro) | Vitamin D analogs (specifically calcipotriol) significantly inhibited cell proliferation. | spandidos-publications.com |

| HT29 Colorectal Cancer Xenograft (In Vivo Mouse Model) | Calcitriol reduced tumor volume and weight and suppressed proteins related to the Warburg effect. | mdpi.com |

Clinical Observations

This compound was evaluated in a Phase I clinical trial that included 36 patients with advanced breast or colorectal cancer. nih.gov The primary goal was to assess the drug's impact on calcium levels and establish a tolerable dose for long-term treatment. nih.gov The study successfully identified a dose that was well-tolerated by most patients. nih.gov In terms of efficacy, no objective tumor regressions (complete or partial responses) were recorded in the colorectal cancer patient cohort. nih.gov However, stabilization of the disease was noted in six patients who remained on the treatment for more than 90 days. nih.gov Subsequent clinical trials with vitamin D supplementation in colorectal cancer patients have yielded mixed results, and high-dose vitamin D3 has not been recommended as a treatment for metastatic colon cancer based on the results of the phase III SOLARIS trial. nih.govascopost.com

Prostate Cancer

Research into this compound for prostate cancer has shown significant promise in preclinical models. In vitro studies demonstrated that this compound can significantly inhibit the growth and proliferation of human prostate cancer cell lines, including the PC-3 and LNCaP lines. researchgate.netnih.gov In LNCaP cells, this compound was found to cause cells to accumulate in the G0-G1 phase of the cell cycle and to undergo apoptosis. researchgate.net

In vivo studies have been particularly compelling. In a rat model of androgen-insensitive metastatic prostate cancer (Dunning MAT LyLu), this compound was compared directly with calcitriol. psu.edunih.gov Both compounds significantly reduced tumor volumes and markedly decreased the number of lung metastases compared to controls. psu.edunih.gov Crucially, while both treatments were effective, this compound was found to be significantly less calcemic than calcitriol and did not induce the severe weight loss observed with the parent compound. psu.edunih.gov This was the first report showing a vitamin D analog could significantly inhibit prostate cancer metastasis in vivo without unacceptable toxicity. nih.gov Another study using LNCaP tumor xenografts in nude mice also confirmed that this compound extensively inhibits tumor growth. researchgate.net

Summary of Preclinical Research on this compound in Prostate Cancer

| Model System | Key Findings | Reference |

|---|---|---|

| PC-3 Human Prostate Cancer Cell Line (In Vitro) | Significantly reduced cell growth rate in a dose-dependent manner. | nih.gov |

| LNCaP Human Prostate Cancer Cell Line (In Vitro) | Extensively inhibited cell growth; caused cell cycle arrest and apoptosis. | researchgate.net |

| LNCaP Tumor Xenografts in Nude Mice (In Vivo) | Inhibited tumor growth. | researchgate.net |

| Rat Dunning MAT LyLu Metastatic Prostate Cancer Model (In Vivo) | Significantly reduced tumor volume and the number of lung metastases with significantly less hypercalcemia and weight loss compared to calcitriol. | psu.edunih.gov |

Impact on Tumor Progression and Metastasis in Preclinical Models

In preclinical studies, this compound has demonstrated an ability to inhibit the proliferation of HCC cell lines. For instance, it has been shown to significantly inhibit the growth of the HEP-G2 human HCC cell line. researchgate.net The proposed mechanism for vitamin D analogs in HCC involves multiple pathways. These include the potential restoration of transforming growth factor-β (TGF-β) signaling, which is often lost in liver tumors, and the suppression of the hepatocyte growth factor (HGF) and its receptor, c-met. clinconnect.io Furthermore, vitamin D compounds have been observed to attenuate the activation of Protein Kinase B (Akt) and suppress the expression of pro-angiogenic factors. clinconnect.io

Preclinical models are crucial for understanding the molecular pathogenesis of liver cancer and for developing new therapeutic strategies. nih.govnih.gov These models range from in vitro cell cultures to in vivo xenografts and genetically engineered mouse models, each offering unique insights into tumor biology and response to treatment. nih.govnih.gov The aggression of HCC cells is linked to their interaction with the tumor microenvironment, which includes cellular and non-cellular components that play a vital role in tumor initiation, progression, and metastasis. nih.gov

Research into its Potential Clinical Relevance

The potential clinical utility of this compound in HCC has been investigated in clinical trials. A phase II study involving 56 patients with inoperable, advanced HCC suggested that this compound may have a cytostatic rather than a cytotoxic effect, leading to disease stabilization. researchgate.netclinconnect.ionih.gov In this trial, most patients tolerated a daily dose of 10 μg. nih.gov Notably, two patients in this study experienced complete responses (CRs), with one response lasting for 29 months. nih.gov The rarity of spontaneous tumor regression in advanced HCC suggests that these responses may be attributable to this compound. nih.gov

Clinical Trial Data on this compound in Hepatocellular Carcinoma

| Trial Phase | Number of Patients | Key Findings | Reference |

|---|---|---|---|

| Phase II | 56 | Showed some activity with 2 complete responses; suggested cytostatic effect. | researchgate.netnih.gov |

Squamous Cell Carcinoma (SCC)

The vitamin D analog this compound (also known as EB1089) has been studied for its effects on squamous cell carcinoma (SCC), a common type of skin cancer.

Modulation of Phenotype and Gene Expression

Research has shown that vitamin D analogs can modulate the phenotype of SCC cells. The vitamin D analog 1,25-dihydroxyvitamin D3 (1,25D3) has been found to alter the morphology of SCC cells from a polygonal shape to a larger, more flattened appearance, which is associated with the assembly of actin stress fibers. nih.gov This suggests a role for vitamin D signaling in regulating the cytoskeletal organization of SCC cells, which can impact cell shape and motility. nih.gov

In terms of gene expression, the this compound analog EB1089 has been shown to induce a less malignant phenotype in human head and neck SCC cells (SCC25), similar to that of basal keratinocytes. oup.com Microarray analysis revealed that EB1089 regulates a wide range of target genes. It down-regulates a number of genes that are often overexpressed in cancers, such as the tumor antigen L6, carcinoma-associated antigen GA733-2, and squamous cell carcinoma antigen (SCCA). oup.com Conversely, EB1089 can up-regulate genes involved in extracellular matrix (ECM) structure and remodeling, including those encoding the transcription factor E1A-F and its target matrix metalloproteinases (MMPs) like stromelysin and collagenase 1. oup.com These findings indicate that this compound signaling affects multiple aspects of SCC cell function, from intracellular metabolism to communication with the extracellular environment. oup.com

Transitional Cell Carcinoma (TCC)

This compound has also been investigated for its potential therapeutic application in transitional cell carcinoma (TCC), a type of cancer that commonly occurs in the urinary system.

In Vitro Growth Inhibition Mechanisms

In vitro studies have demonstrated the growth-inhibitory effects of this compound on TCC cells. In a study using a canine TCC cell line, this compound was found to inhibit cell growth in a dose-dependent manner at concentrations of 10⁻⁹ M, 10⁻⁷ M, and 10⁻⁶ M over 72 hours. nih.gov The growth inhibition was achieved through the induction of cell cycle arrest. nih.gov The study also noted that canine TCC cells express high levels of nuclear vitamin D receptor (VDR), the target for this compound. nih.gov Interestingly, while this compound inhibited growth, it did not cause significant changes in VDR expression itself, suggesting that its inhibitory mechanisms in this TCC cell line are not dependent on altering the level of VDR expression. nih.gov

In Vitro Effects of this compound on Canine TCC Cells

| Concentration | Time Point | Effect on Cell Growth | Mechanism | Reference |

|---|---|---|---|---|

| 10⁻⁹ M | 72 hours | Dose-dependent inhibition | Induction of cell cycle arrest | nih.gov |

| 10⁻⁷ M | 72 hours | Dose-dependent inhibition | Induction of cell cycle arrest | nih.gov |

Mechanisms of Resistance to Seocalcitol and Strategies to Overcome Them

Cellular and Molecular Basis of Resistance

Resistance to seocalcitol and other vitamin D analogs is a multifaceted process involving alterations at the level of the drug's target, its metabolism, and the activation of compensatory cell survival networks.

The biological actions of this compound are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell growth and differentiation. nih.govnih.gov Consequently, alterations in VDR itself can form a primary basis for resistance.

Mutations in the VDR gene can impair its function, leading to hereditary vitamin D-resistant rickets (HVDRR), a condition demonstrating systemic resistance to vitamin D. nih.govnih.govmedlineplus.govscispace.com These mutations can affect the ligand-binding domain, preventing this compound from docking effectively, or the DNA-binding domain, hindering the receptor's ability to attach to vitamin D response elements on target genes. nih.govnih.gov In the context of cancer, similar acquired mutations or downregulation of VDR expression can render tumor cells unresponsive to this compound therapy.

Furthermore, the transcriptional activity of the VDR is dependent on its interaction with co-regulator proteins. Coactivators (e.g., SRC1, CBP, MED1) are necessary for gene activation, while corepressors (e.g., NCoR, SMRT) inhibit it. nih.gov The specific conformation the VDR adopts upon binding to an analog influences which co-regulators are recruited. jci.orgnih.gov Superagonistic analogs of vitamin D have been shown to be more potent inducers of VDR-coactivator interactions. nih.gov Conversely, alterations in the cellular balance of these co-regulators or a failure to effectively recruit coactivators and dismiss corepressors can lead to a blunted or resistant phenotype, even with a functional VDR. nih.govwisconsin.eduarnoldgroup.org

A predominant mechanism of resistance to vitamin D-based therapies is the accelerated breakdown of the active compound. The cytochrome P450 enzyme CYP24A1 is the primary catabolic enzyme for 1,25-dihydroxyvitamin D3 and its analogs, including this compound. wikipedia.orgnih.gov This enzyme hydroxylates the side chain of the vitamin D molecule, converting it into inactive metabolites that are subsequently excreted. wikipedia.org

The expression of the CYP24A1 gene is, in a classic feedback loop, strongly induced by the activation of the VDR. wikipedia.org However, in many cancer types, CYP24A1 is found to be highly overexpressed, which can be due to gene amplification or other regulatory changes. nih.govresearchgate.net This overexpression creates a state of accelerated drug clearance within the tumor microenvironment, preventing this compound from reaching the necessary concentration to exert its anti-proliferative effects. nih.govnih.gov

Multiple studies have correlated high CYP24A1 expression with advanced tumor stages, poor prognosis, and drug resistance in various cancers, including prostate and esophageal cancer. nih.govnih.gov In essence, the tumor cell hijacks a natural physiological feedback system to create a powerful defense against vitamin D-based treatment. Reducing CYP24A1 expression, for instance via RNA interference (RNAi), has been shown to re-sensitize resistant cancer cells to the growth-inhibitory effects of vitamin D3. nih.gov

Table 1: Research Findings on CYP24A1 and Resistance

| Cancer Type | Key Finding | Implication for Resistance | Source Index |

|---|---|---|---|

| Prostate Cancer | CYP24A1 mRNA is elevated in malignant tissues compared to benign lesions. High protein levels correlate with advanced stage and proliferation. | High CYP24A1 expression leads to resistance against vitamin D3-based therapies. | nih.gov |

| Various Cancers (Meta-analysis) | Higher expression or SNP of CYP24A1 is significantly correlated with shorter survival, metastasis, recurrence, and drug resistance. | CYP24A1 is a potential molecular marker for cancer progression and drug resistance. | nih.gov |

| Prostate Cancer | Targeting CYP24A1 with siRNA enhanced the growth-inhibitory effects of vitamin D3 in resistant prostate cancer cells. | Inhibiting CYP24A1 can reverse resistance and restore sensitivity to vitamin D analogs. | nih.gov |

| Colorectal Cancer | Some vitamin D2 analogs showed relatively low resistance to CYP24A1-dependent metabolic deactivation. | The chemical structure of the analog influences its susceptibility to catabolism by CYP24A1. | mdpi.com |

When a specific cellular pathway is inhibited by a targeted drug like this compound, cancer cells can adapt by activating alternative signaling cascades to maintain their survival and proliferation. This compensatory "crosstalk" is a hallmark of acquired drug resistance. mdpi.com

Key survival pathways implicated in resistance to vitamin D analogs include:

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, growth, and proliferation and is frequently over-activated in many cancers. nih.govnih.govyoutube.comyoutube.com Activation of this pathway can promote cell survival and inhibit apoptosis, thereby counteracting the therapeutic effects of this compound. nih.govnih.gov Studies have shown that inhibiting the PI3K/Akt pathway can attenuate chemotherapeutic resistance. nih.gov

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family of enzymes, including ERK1/2, JNK, and p38, transduces extracellular signals to regulate a wide range of cellular processes like proliferation and differentiation. mdpi.com The activation of MAPK signaling can interfere with the anti-cancer effects of vitamin D compounds. mdpi.comnih.govresearchgate.net For instance, some research suggests that while certain vitamin D analogs require the activation of ERK1/2 to induce differentiation, the persistent activation of these pathways can also contribute to survival and resistance. ptbioch.edu.pl

By rerouting signals through these pathways, cancer cells can bypass the VDR-mediated growth-inhibitory signals initiated by this compound, leading to continued tumor progression.

Combination Strategies to Circumvent Resistance

Given the multiple mechanisms of resistance, combination therapies that target different cellular vulnerabilities simultaneously or sequentially represent a rational approach to overcoming resistance to this compound. cancerletter.comnih.govnih.govmasseycancercenter.orgmskcc.org

Combining this compound with other therapeutic agents can create synergistic or additive effects, enhancing tumor cell killing and preventing the emergence of resistant clones. nih.govnih.gov The choice of combination partner is often based on targeting the known resistance mechanisms.

Combination with Conventional Chemotherapy: this compound and other vitamin D analogs have been studied in combination with various cytotoxic agents. The rationale is to attack the cancer cell through different mechanisms of action. nih.gov For example, combining vitamin D analogs with taxanes (like paclitaxel), 5-fluorouracil, irinotecan, or oxaliplatin (B1677828) has shown improved anti-tumor effects in preclinical models of breast and colon cancer compared to monotherapy. nih.goviiarjournals.orgmdpi.com

Combination with CYP24A1 Inhibitors: A direct strategy to combat metabolic resistance is to co-administer this compound with a compound that inhibits the CYP24A1 enzyme. This would increase the local concentration and prolong the half-life of this compound within the tumor, thereby enhancing its efficacy. researchgate.net

Combination with PI3K/Akt or MAPK Pathway Inhibitors: For tumors that have developed resistance via the activation of survival pathways, combining this compound with specific inhibitors of PI3K, Akt, or components of the MAPK cascade is a logical strategy. nih.gov This dual-pronged attack would simultaneously deliver the anti-proliferative signal from this compound while blocking the cell's primary escape route.

Table 2: Examples of Combination Strategies with Vitamin D Analogs

| Combination Agent(s) | Cancer Model | Observed Effect | Rationale for Combination | Source Index |

|---|---|---|---|---|

| Radiotherapy | Breast Cancer (Xenograft) | More effective anti-cancer effects compared to monotherapy. | Combining different anti-cancer modalities. | nih.gov |

| Irinotecan or Oxaliplatin | Colonic Cancer | Improved antitumor effects and prolonged survival (with irinotecan). | Synergistic effects of combining a VDR agonist with conventional chemotherapy. | iiarjournals.org |

| Taxane-based chemotherapy | Metastatic Breast Cancer | The combination regimen was well tolerated by patients. | Combining a VDR agonist (paricalcitol) with standard chemotherapy. | nih.gov |

| Gemcitabine and Nab-paclitaxel | Metastatic Pancreatic Cancer | A clinical trial (NCT03520790) was initiated to evaluate this combination. | Adding a VDR agonist (paricalcitol) to standard-of-care chemotherapy. | asco.org |

| 5-Fluorouracil | Breast Cancer | Enhanced therapeutic efficacy against breast cancer. | Combining two chemotherapeutics with different mechanisms. | mdpi.com |

The order and timing of drug administration can significantly impact both the efficacy and toxicity of a combination therapy. jhoponline.comjhoponline.com While direct studies on sequential regimens involving this compound are not extensively documented in the retrieved literature, the principle is well-established in oncology.

The rationale for sequential therapy is to use one agent to "prime" the tumor, making it more susceptible to the second agent, or to alternate therapies to prevent the development of resistance to any single agent. For example, a cytotoxic drug could be used first to debulk a tumor, followed by this compound as a maintenance therapy to control the growth of remaining cells, which may have a more cytostatic than cytotoxic effect in vivo. jhoponline.com

Conversely, an initial treatment with this compound could potentially induce differentiation in a subset of tumor cells, which might alter their sensitivity to subsequent chemotherapy. The sequence of administration can be critical, as demonstrated with combinations like paclitaxel (B517696) and cisplatin, where administering paclitaxel first avoids a pharmacokinetic interaction that reduces its clearance and increases toxicity. jhoponline.comjhoponline.com Devising optimal sequential or alternating regimens for this compound and its partners would require dedicated clinical studies to determine the sequence that maximizes anti-tumor activity while minimizing toxic side effects.

Future Research Directions for Seocalcitol and Vitamin D Analogs

Investigation in Minimal Residual Disease Settings

Minimal residual disease (MRD), the presence of a small number of cancer cells that remain after treatment, is a major cause of cancer recurrence. Seocalcitol's cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) properties make it an intriguing candidate for investigation in MRD settings. nih.govnih.gov

In diseases like hepatocellular carcinoma (HCC), the recurrence rate can be as high as 50% within a year after potentially curative surgery. nih.gov A phase II study in HCC patients noted that while this compound had limited effect on advanced, bulky tumors, its potential as an adjuvant therapy in a minimal disease state after resection is an interesting concept that warrants further investigation. nih.gov Similarly, a trial in advanced pancreatic cancer concluded that while this compound showed no objective anti-tumor activity in late-stage disease, its potential cytostatic effect should be explored in MRD settings, such as a maintenance therapy after chemotherapy-induced disease stabilization. nih.gov Future clinical trials should be designed to assess this compound's efficacy in preventing or delaying recurrence in patients who have undergone primary treatment and have a high risk of relapse due to MRD.

Development of Novel Analogs with Improved Efficacy and Selectivity

The development of synthetic vitamin D analogs has been driven by the goal of separating the potent anti-proliferative and pro-differentiating effects from the calcemic side effects that limit the therapeutic use of calcitriol (B1668218). nih.govacs.orgnih.gov this compound (also known as EB 1089) was a significant step in this direction, demonstrating 50 to 200 times the potency of calcitriol in regulating cell growth while exhibiting reduced calcemic activity. nih.goveurekaselect.comresearchgate.net

However, the quest for superior analogs continues. Future research will focus on creating novel compounds with even greater therapeutic windows. This involves several strategies:

Structural Modifications: Systematic modifications to the vitamin D molecule, such as at the C2 position, have been shown to increase VDR binding affinity and agonistic activity. nih.gov Over 3,000 analogs have been synthesized to date, exploring changes to the side-chain, A-ring, and C-ring to enhance VDR binding and modulate metabolic stability. nih.govacs.org

Selective Vitamin D Receptor Modulators (SVDRMs): The development of SVDRMs is a key goal. These are compounds designed to have tissue-specific effects, exerting strong anti-cancer activity in tumor tissues while having minimal impact on tissues that control calcium homeostasis, like the intestine and bone. frontiersin.orgnih.govpatsnap.com

Improved Pharmacokinetics: Analogs with altered affinity for the vitamin D binding protein (DBP) can have different clearance rates and durations of action in specific tissues, a property that can be exploited for therapeutic benefit. frontiersin.org

The table below summarizes key vitamin D analogs and their characteristics, illustrating the ongoing effort to refine these compounds.

Table 1: Characteristics of Selected Vitamin D Analogs

| Compound | Key Feature(s) | Primary Investigated Use(s) | Reference(s) |

|---|---|---|---|

| This compound (EB 1089) | 50-200x more potent anti-proliferative effect than calcitriol with reduced calcemic effects. | Cancer (Hepatocellular, Pancreatic, Breast) | nih.govnih.goveurekaselect.com |

| Calcipotriol | Effective against psoriasis. | Psoriasis | mdpi.com |

| Paricalcitol (B1678470) | Selective VDR activator; less hypercalcemia than calcitriol. | Secondary Hyperparathyroidism, Cardiorenal Protection | mdpi.comnih.gov |

| Maxacalcitol | Low affinity for DBP, leading to rapid clearance. | Secondary Hyperparathyroidism | frontiersin.org |

| Inecalcitol | Higher pro-apoptotic effect compared to calcitriol in some cancer models. | Cancer (Squamous Cell Carcinoma) | frontiersin.org |

Integration with Advanced Therapeutic Modalities

The future of this compound and other vitamin D analogs in cancer therapy likely lies in combination with other treatments. Research has already shown that combining these analogs with conventional therapies can produce synergistic effects. For example, combining this compound with radiotherapy enhances anti-cancer effects in breast cancer models. frontiersin.org Similarly, calcitriol's efficacy is potentiated when used with cytotoxic agents like docetaxel (B913) and platinum compounds, as well as with other drugs like dexamethasone. aacrjournals.org

Future research must explore the integration of this compound with more advanced therapeutic modalities:

Targeted Therapies: Combining this compound with targeted drugs that inhibit specific molecular pathways in cancer cells could lead to enhanced tumor control and overcome resistance mechanisms. cancer.gov

Immunotherapy: Vitamin D is known to have immunomodulatory effects. nih.govnih.gov Investigating the combination of this compound with immune checkpoint inhibitors or other immunotherapies is a promising avenue. This compound could potentially modulate the tumor microenvironment to make it more susceptible to immune attack.

Epigenetic Drugs: Given the interplay between VDR signaling and epigenetic regulation, combining this compound with HDAC inhibitors or demethylating agents could synergistically reactivate tumor suppressor genes. d-nb.info

Biomarker Identification for Patient Selection

A significant challenge in the clinical development of this compound has been the modest response rates in unselected patient populations. nih.govnih.gov To improve therapeutic outcomes, it is crucial to identify biomarkers that can predict which patients are most likely to benefit from treatment.

Future research should focus on:

VDR Expression and Polymorphisms: The Vitamin D Receptor is the primary target of this compound. drugbank.com Its expression levels in tumor tissue could be a straightforward biomarker; for instance, VDR is more abundant in HCC cells than normal hepatocytes. nih.gov Genetic variations (polymorphisms) in the VDR gene may also influence treatment response. nih.gov

Transcriptomic Biomarkers: The expression levels of primary VDR target genes could serve as biomarkers for a patient's vitamin D status and their potential to respond to an analog. nih.gov Genes such as CD97, LRRC8A, SLC37A2, and NRIP1 have been identified as potential markers in the hematopoietic system and could be explored in cancer. nih.gov

Metabolic and Signaling Pathway Profiling: Analyzing the status of pathways that interact with VDR signaling, such as those involved in inflammation or cell cycle regulation, could help identify responsive patient subgroups.

A phase II trial of this compound in HCC specifically highlighted the need to identify patient characteristics that predict benefit, underscoring the importance of biomarker-driven patient selection in future studies. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.